molecular formula C18H16O3 B3340706 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)- CAS No. 84294-89-3

4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-

Cat. No.: B3340706
CAS No.: 84294-89-3
M. Wt: 280.3 g/mol
InChI Key: JOYYVGVYUHRBAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 2-hydroxyacetophenone and 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or ethanol, followed by cyclization to form the benzopyran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-phenylchromone: Similar structure but lacks the phenylethyl group.

    6-Methoxyflavone: Another derivative of chromone with a methoxy group at the 6-position.

    2-Phenylethylchromone: Lacks the methoxy group at the 6-position.

Uniqueness

4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)- is unique due to the presence of both the methoxy group at the 6-position and the phenylethyl group at the 2-position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methoxy-2-(2-phenylethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-20-14-9-10-18-16(11-14)17(19)12-15(21-18)8-7-13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYYVGVYUHRBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415755
Record name 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84294-89-3
Record name 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-
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4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-
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4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-
Reactant of Route 4
4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-
Reactant of Route 5
4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-
Reactant of Route 6
4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-

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